3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7-4-5-10-6-9(7)12(2)11-8/h10H,3-6H2,1-2H3 |
InChI Key |
YDLLCTMJPSKDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminopyridine Derivatives with Hydrazine or Hydrazine Equivalents
One common approach involves:
- Starting with a 3-aminopyridine or substituted aminopyridine.
- Reacting with hydrazine hydrate or hydrazine derivatives to form a hydrazone intermediate.
- Cyclizing the intermediate under acidic or basic reflux conditions to close the pyrazole ring fused to the pyridine.
For example, the methyl group at N-1 can be introduced by using methylhydrazine or by methylation post-cyclization, while the ethyl group at C-3 can be introduced by starting from an ethyl-substituted pyridine or via alkylation.
Palladium-Catalyzed Intramolecular Cyclization
A more modern and regioselective method involves:
- Synthesizing imine intermediates from β-bromovinyl aldehydes and 5-aminopyrazoles.
- Using palladium acetate as a catalyst with ligands such as xantphos.
- Heating the mixture in solvents like anhydrous DMF at elevated temperatures (~120 °C) for 12 hours to induce intramolecular Heck-type cyclization, forming the pyrazolo[3,4-c]pyridine core with substituents.
This method has been shown to produce various substituted pyrazolo[3,4-c]pyridines with good yields (up to 79%) and high regioselectivity.
Alkylation of Preformed Pyrazolo[3,4-c]pyridines
Another step involves selective alkylation:
- Reacting pyrazolo[3,4-c]pyridine intermediates with alkyl halides (e.g., ethyl chloroacetate) in the presence of bases or solvents like pyridine under reflux.
- This leads to substitution at nitrogen or carbon positions, introducing ethyl or methyl groups.
- Yields reported in similar alkylation reactions range from 60% to 70%.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of imine intermediate | β-bromovinyl aldehyde + 5-aminopyrazole in DCM, molecular sieves | Room temperature | 12 h | ~85-90 | Purified by column chromatography |
| Pd-catalyzed cyclization | Pd(OAc)2 (5 mol%), xantphos (10 mol%), K2CO3, DMF | 120 °C | 12 h | 70-80 | Intramolecular Heck reaction |
| Alkylation with ethyl chloroacetate | Pyrazolo[3,4-c]pyridine + ethyl chloroacetate in pyridine | Reflux (~115 °C) | 5 h | ~63 | Product crystallized from dioxane |
Research Findings and Optimization
- The palladium-catalyzed method provides a regioselective and efficient route to substituted pyrazolo[3,4-c]pyridines with diverse substituents, including ethyl and methyl groups. This method is advantageous for its mild conditions and good functional group tolerance.
- Alkylation reactions require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
- The choice of solvent and base is critical: pyridine acts both as solvent and base in alkylation steps, while DMF is preferred for Pd-catalyzed cyclization.
- Purification typically involves column chromatography and recrystallization to obtain analytically pure compounds.
Summary Table of Preparation Methods for this compound
| Method | Key Reagents | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrazine Cyclization | 3-Aminopyridine, hydrazine hydrate | Cyclization | Acidic/basic reflux | 60-80 | Simple, accessible reagents | Longer reaction times |
| Pd-Catalyzed Intramolecular Heck | β-bromovinyl aldehyde, Pd(OAc)2, xantphos | Pd-catalyzed cyclization | 120 °C, 12 h, DMF | 70-80 | High regioselectivity, yields | Requires Pd catalyst, ligand |
| Alkylation of Pyrazolopyridine | Ethyl chloroacetate, pyridine | N-alkylation | Reflux, 5 h | ~63 | Straightforward alkylation | Moderate yields, side products possible |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents and ring fusion positions, leading to distinct physicochemical and biological profiles:
Key Observations :
- Synthetic Utility : Iodo and tert-butyl derivatives (e.g., ) serve as intermediates for cross-coupling reactions, whereas the target compound’s ethyl group may limit further derivatization.
- Ring Fusion Position : Pyrazolo[3,4-c]pyridine derivatives differ from [3,4-b] or [4,3-c] analogs in ring junction geometry, affecting electronic properties and binding to biological targets .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Ethyl carboxylate derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s hydrophobicity may limit solubility but enhance bioavailability .
- Metabolic Stability : Methyl groups at position 1 may reduce oxidative metabolism, while ethyl groups at position 3 could slow hepatic clearance compared to ester-containing analogs .
Biological Activity
3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on available literature.
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 1552601-98-5
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit various biological activities, including anticancer and anti-inflammatory properties. The specific activities of this compound have been less extensively documented compared to its analogs.
Anticancer Activity
Recent studies suggest that pyrazolo[3,4-c]pyridine derivatives can induce apoptosis in cancer cells. For instance:
- A study involving similar pyrazolo compounds demonstrated their ability to downregulate prenylation processes in cancer cells such as multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth in xenograft models .
- Another research project explored halloysite nanotube-based delivery systems for pyrazolo derivatives aimed at treating prostate and bladder cancers. The results indicated significant cytotoxic effects against specific cancer cell lines (RT112 and UMUC3) when treated with these compounds .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Key Signaling Pathways : Pyrazolo derivatives may inhibit critical pathways involved in cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, facilitating programmed cell death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MM and PDAC | |
| Cytotoxicity | Effective against prostate and bladder cancer cells | |
| Mechanism | Inhibition of prenylation |
Case Studies
- Case Study on Antitumor Efficacy :
- Delivery Systems for Enhanced Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
